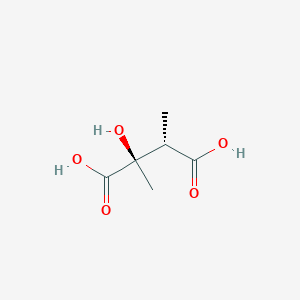

(2R,3S)-2,3-dimethylmalic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H10O5 |

|---|---|

Molecular Weight |

162.14 g/mol |

IUPAC Name |

(2R,3S)-2-hydroxy-2,3-dimethylbutanedioic acid |

InChI |

InChI=1S/C6H10O5/c1-3(4(7)8)6(2,11)5(9)10/h3,11H,1-2H3,(H,7,8)(H,9,10)/t3-,6-/m1/s1 |

InChI Key |

WTIIULQJLZEHGZ-AWFVSMACSA-N |

SMILES |

CC(C(=O)O)C(C)(C(=O)O)O |

Isomeric SMILES |

C[C@H](C(=O)O)[C@](C)(C(=O)O)O |

Canonical SMILES |

CC(C(=O)O)C(C)(C(=O)O)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of 2r,3s 2,3 Dimethylmalic Acid

Natural Occurrence and Isolation from Biological Systems

(2R,3S)-2,3-dimethylmalic acid is not a universally common metabolite but has been identified and isolated as a key intermediate in specific biological systems. Its most well-documented natural occurrence is in the anaerobic bacterium Clostridium barkeri during its metabolism of nicotinic acid (a form of vitamin B3). ebi.ac.uk In this context, the compound is transient and serves as a substrate for a subsequent enzymatic reaction.

The isolation of this compound was pivotal in elucidating the nicotinic acid fermentation pathway in C. barkeri. ebi.ac.uk Early studies distinguished between two racemic pairs of 2,3-dimethylmalic acid. ebi.ac.ukebi.ac.uk One pair, with a melting point of 143°C, was found to be inactive with the bacterial enzymes. ebi.ac.ukebi.ac.uk The other pair, with a melting point of 104-106°C, was identified as the biologically relevant threo racemate, from which the (2R,3S) isomer is acted upon by 2,3-dimethylmalate lyase. ebi.ac.ukebi.ac.uknih.gov The absolute configuration of the enzymatically active isomer was confirmed as (2R,3S) through three-dimensional X-ray structure analysis. ebi.ac.uknih.gov

A convenient laboratory-scale preparation of chemically and optically pure this compound has been developed utilizing a partially purified 2,3-dimethylmalate lyase from C. barkeri with propionate (B1217596) and pyruvate (B1213749) as substrates in a reversible reaction. nih.gov

Enzymatic Pathways for (2R,3S)-2,3-Dimethylmalate Formation

The formation of (2R,3S)-2,3-dimethylmalate in C. barkeri is a hydration reaction catalyzed by a specific hydro-lyase. This enzymatic step is crucial for preparing the carbon skeleton for the final cleavage in the nicotinic acid degradation pathway.

The direct precursor for the synthesis of (2R,3S)-2,3-dimethylmalate in the nicotinic acid pathway is dimethylmaleate (B1233040) . The enzyme responsible for this transformation is dimethylmaleate hydratase (EC 4.2.1.85). wikipedia.org This enzyme catalyzes the addition of a water molecule across the double bond of dimethylmaleate.

The dimethylmaleate hydratase from C. barkeri is an unstable and oxygen-sensitive enzyme that requires ferrous ions (Fe²⁺) as a cofactor for its activity. The reaction is reversible, establishing an equilibrium that favors the formation of 2,3-dimethylmalate. wikipedia.org

| Enzyme | Substrate(s) | Product | Cofactor(s) | Organism |

| Dimethylmaleate hydratase | Dimethylmaleate, H₂O | (2R,3S)-2,3-Dimethylmalate | Fe²⁺ | Clostridium barkeri |

The enzymatic hydration of dimethylmaleate is highly stereospecific. The enzyme, dimethylmaleate hydratase, facilitates the anti-addition of a water molecule to the double bond of dimethylmaleate. This specific mode of addition results in the exclusive formation of the (2R,3S) stereoisomer of 2,3-dimethylmalate. wikipedia.org This stereochemical precision is critical, as the subsequent enzyme in the pathway, 2,3-dimethylmalate lyase, is also stereospecific and will only act on this particular isomer. ebi.ac.ukebi.ac.uk

Substrates and Cofactors in Enzymatic Biosynthesis

Role as a Key Intermediate in Microbial Metabolism

This compound serves as a pivotal intermediate that connects different stages of catabolic pathways in certain microorganisms. Its significance is most clearly demonstrated in the degradation of nicotinic acid and its link to the broader metabolism of C5-branched dibasic acids.

In anaerobic bacteria like Clostridium barkeri, the degradation of nicotinic acid proceeds through a multi-step pathway that ultimately yields common cellular metabolites. ebi.ac.ukresearchgate.net After a series of initial reactions, the pathway generates dimethylmaleate. researchgate.net As described previously, dimethylmaleate hydratase then converts dimethylmaleate to (2R,3S)-2,3-dimethylmalate. wikipedia.org

This intermediate is then cleaved by the enzyme 2,3-dimethylmalate lyase (EC 4.1.3.32) into propionate and pyruvate . ebi.ac.ukwikipedia.org

Reaction Catalyzed by 2,3-Dimethylmalate Lyase: (2R,3S)-2,3-Dimethylmalate ⇌ Propanoate + Pyruvate

This cleavage reaction is the final step in the main sequence of the nicotinic acid degradation pathway in C. barkeri. ebi.ac.uk The stereochemical course of this lyase reaction proceeds with an inversion of configuration at the C-3 position of the (2R,3S)-2,3-dimethylmalate substrate. nih.gov

| Enzyme | Substrate | Product(s) | Stereochemical Outcome | Organism |

| 2,3-Dimethylmalate lyase | (2R,3S)-2,3-Dimethylmalate | Propanoate, Pyruvate | Inversion of configuration at C-3 | Clostridium barkeri, Aspergillus niger |

The enzymatic reactions involving (2R,3S)-2,3-dimethylmalate are part of a broader metabolic pathway known as C5-branched dibasic acid metabolism . wikipedia.orgwikipedia.orgnih.gov This pathway is involved in the processing of five-carbon dicarboxylic acids that have methyl branches. While the complete pathway and its physiological role can vary between organisms, the enzymes dimethylmaleate hydratase and 2,3-dimethylmalate lyase are recognized components. wikipedia.orgwikipedia.org

In the fungus Aspergillus niger, a gene encoding a (2R,3S)-dimethylmalate lyase has been identified and the enzyme characterized. nih.gov This fungal enzyme is a member of the phosphoenolpyruvate (B93156) mutase/isocitrate lyase superfamily. nih.gov However, a complete nicotinic acid degradation pathway analogous to that in C. barkeri has not been found in A. niger, and the fungus does not appear to use nicotinamide (B372718) as a sole carbon source. nih.gov This suggests that the (2R,3S)-dimethylmalate lyase in A. niger functions in a different, currently unknown, metabolic context, though still as part of the C5-branched dibasic acid metabolism. nih.gov

The C5-branched dibasic acid metabolism pathway is also present in plants, such as Arabidopsis thaliana, where it occurs in the chloroplast stroma and involves intermediates like (R)-citramalate and D-erythro-3-methylmalate, starting from pyruvate. nih.govpathbank.org The presence of enzymes acting on related branched dicarboxylic acids across different biological kingdoms highlights the fundamental nature of this metabolic framework, although the specific role of this compound appears to be more specialized.

Interactions with Other Central Metabolic Pathways (e.g., Pyruvate Metabolism, Amino Acid Biosynthesis)

The metabolism of this compound is intrinsically linked to core metabolic routes, most notably pyruvate metabolism and the biosynthesis of branched-chain amino acids. This compound is a key intermediate in the C5-branched dibasic acid metabolism pathway. wikipedia.orgfrontiersin.org

The primary point of intersection with pyruvate metabolism is catalyzed by the enzyme 2,3-dimethylmalate lyase (EC 4.1.3.32). wikipedia.org This enzyme facilitates the reversible cleavage of (2R,3S)-2,3-dimethylmalate into two fundamental products: propanoate and pyruvate. enzyme-database.orguniprot.org Pyruvate is a critical node in central carbon metabolism, serving as a substrate for the citric acid cycle (TCA cycle), a precursor for gluconeogenesis, and a building block for various biomolecules, including amino acids. researchgate.netresearchgate.net The reaction effectively channels carbon from the C5-branched dibasic acid pathway directly into these major metabolic hubs.

The connection to amino acid biosynthesis is primarily established through shared precursors and pathways. Pyruvate, a product of (2R,3S)-2,3-dimethylmalate cleavage, is a direct precursor for the synthesis of branched-chain amino acids (BCAAs) such as valine, leucine (B10760876), and isoleucine. nih.govresearchgate.net Furthermore, the C5-branched dibasic acid metabolism, in which this compound participates, is functionally related to the leucine biosynthesis pathway. frontiersin.orgpathbank.org This is highlighted by the structural and functional similarities between enzymes in both pathways. For instance, the leucine biosynthesis pathway involves (2R,3S)-3-isopropylmalate, a structurally analogous compound, and enzymes like isopropylmalate isomerase that belong to the same aconitase superfamily as enzymes in related pathways. nih.govresearchgate.net In some organisms, the metabolic pathways for C5-branched dibasic acids and BCAA biosynthesis are co-regulated, indicating a coordinated cellular response to metabolic needs. frontiersin.org

This integration underscores the role of this compound not as an isolated metabolite but as a component of a flexible metabolic network that allows organisms like Eubacterium barkeri (formerly Clostridium barkeri) to process complex substrates like nicotinic acid and funnel the resulting carbon skeletons into central metabolism for energy production and biosynthesis. ebi.ac.uknih.gov

Metabolic Engineering Approaches for Biosynthetic Pathway Elucidation

Metabolic engineering provides a powerful toolkit for dissecting complex biosynthetic pathways like the one for this compound. By manipulating the genetic and enzymatic machinery of microorganisms, researchers can clarify enzyme functions, identify pathway intermediates, and understand regulatory mechanisms.

Genetic Manipulation of Producing Microorganisms

Genetic manipulation is a cornerstone for elucidating biosynthetic pathways. A primary strategy involves the identification and analysis of the gene clusters responsible for the metabolic cascade. In the case of nicotinate (B505614) catabolism in Eubacterium barkeri, which involves this compound, molecular analysis led to the identification of the associated gene cluster. uniprot.orgnih.gov

Key genetic manipulation techniques for pathway elucidation include:

Gene Knockout Studies: Systematically deleting specific genes suspected of being involved in the pathway is a definitive method to establish their function. For instance, deleting the gene encoding 2,3-dimethylmalate lyase in a producing organism would be expected to lead to the accumulation of this compound and a halt in the production of propanoate and pyruvate, thus confirming the enzyme's role. While specific knockout studies for this exact enzyme in its native host are not extensively detailed in available literature, this standard approach was used to elucidate the function of related enzymes in other pathways, such as blocking 2,3-butanediol (B46004) dehydrogenase (bdh) genes to alter carbon flux. mdpi.comd-nb.info

Heterologous Expression: A crucial technique for confirming enzyme function is to express the corresponding gene in a well-characterized host organism, such as Escherichia coli, that does not naturally possess the pathway. Researchers successfully produced and purified 2,3-dimethylmalate lyase from Aspergillus niger in E. coli to perform detailed structural and functional studies, confirming its catalytic activity on (2R,3S)-2,3-dimethylmalate. nih.gov This approach isolates the enzyme from its native regulatory network, allowing for unambiguous characterization.

Pathway Reconstruction: By assembling the identified genes into an artificial operon and expressing them in a host organism, scientists can attempt to reconstruct the entire biosynthetic pathway. This not only validates the function of the individual components but also allows for the study of pathway dynamics and potential bottlenecks.

These genetic strategies are fundamental to moving from a putative pathway based on genomic data to a functionally validated metabolic map.

Modulation of Enzyme Expression and Activity

Altering the levels of enzyme expression and activity provides deeper insights into pathway regulation and flux control. This modulation can be achieved through various metabolic engineering techniques.

Enzyme Overexpression: Increasing the expression of a specific enzyme can help identify rate-limiting steps in a pathway. Overexpressing the gene for 2,3-dimethylmalate lyase, for example, could enhance the conversion of its substrate, providing information about the upstream pathway's capacity to supply this compound. Similarly, overexpressing upstream enzymes could lead to higher titers of the final products, confirming the sequence of reactions.

Site-Directed Mutagenesis: Once an enzyme is identified and characterized, site-directed mutagenesis can be used to probe the function of specific amino acid residues within its active site. By creating targeted mutations in the 2,3-dimethylmalate lyase gene and analyzing the resulting changes in catalytic efficiency (kcat) and substrate affinity (Km), researchers can identify key residues involved in substrate binding and catalysis. nih.gov This provides a detailed understanding of the enzyme's mechanism at the molecular level.

These metabolic engineering approaches, summarized in the table below, are indispensable for the complete elucidation and potential optimization of the biosynthetic and metabolic pathways involving this compound.

Interactive Data Tables

Table 1: Key Enzyme in this compound Metabolism

| Enzyme Name | EC Number | Substrate | Products | Organism Example |

| 2,3-Dimethylmalate Lyase | 4.1.3.32 | (2R,3S)-2,3-Dimethylmalate | Propanoate + Pyruvate | Eubacterium barkeri, Aspergillus niger |

Table 2: Metabolic Engineering Strategies for Pathway Elucidation

| Engineering Strategy | Description | Application to this compound Pathway |

| Gene Knockout | Deletion of a target gene to observe the resulting metabolic phenotype. | Deleting the dml gene would confirm its necessity for pyruvate/propanoate production from dimethylmalate. |

| Heterologous Expression | Expression of a foreign gene (e.g., dml) in a well-characterized host like E. coli. | Allows for purification and functional characterization of the enzyme away from its native host. nih.gov |

| Enzyme Overexpression | Increasing the cellular concentration of a target enzyme using strong promoters. | Can identify rate-limiting steps and study pathway flux dynamics. |

| Site-Directed Mutagenesis | Introducing specific mutations into a gene to alter the resulting protein's function. | Used to identify key catalytic and substrate-binding residues in 2,3-dimethylmalate lyase. nih.gov |

Enzymology of 2r,3s 2,3 Dimethylmalate Lyase

Purification and Characterization of 2,3-Dimethylmalate Lyase (EC 4.1.3.32)

Origin and Source Organisms

(2R,3S)-2,3-dimethylmalate lyase has been primarily studied in the context of nicotinate (B505614) (niacin) metabolism by anaerobic bacteria. The most well-documented source of this enzyme is Clostridium barkeri (now known as Eubacterium barkeri). expasy.orgenzyme-database.org In this organism, the lyase is a key component of the fermentation pathway that degrades nicotinic acid. expasy.orgenzyme-database.orgwikipedia.org The enzyme has also been identified and characterized from the fungus Aspergillus niger. nih.gov While nicotinate catabolism is established in bacteria, its corresponding pathway in fungi is not well understood, suggesting that the fungal enzyme might have a different physiological role. nih.gov

The enzyme from C. barkeri is induced by growth on nicotinic acid and is noted to be oxygen-sensitive. nih.gov Purification of the enzyme from this source has been achieved to a significant degree of homogeneity, allowing for detailed biochemical studies. ebi.ac.ukebi.ac.uk

Enzyme Kinetics and Substrate Affinity

2,3-Dimethylmalate lyase catalyzes the reversible cleavage of (2R,3S)-2,3-dimethylmalate into propanoate and pyruvate (B1213749). expasy.orgenzyme-database.orgcreative-enzymes.comqmul.ac.uk The systematic name for this enzyme is (2R,3S)-2,3-dimethylmalate pyruvate-lyase (propanoate-forming). enzyme-database.orgqmul.ac.uk

Kinetic parameters have been determined for the enzyme from Aspergillus niger. A focused substrate screen identified (2R,3S)-dimethylmalate as its primary substrate. nih.gov The enzyme also exhibits some activity towards oxaloacetate. nih.gov

Table 1: Kinetic Parameters of 2,3-Dimethylmalate Lyase from Aspergillus niger

| Substrate | kcat (s⁻¹) | Km (µM) |

|---|---|---|

| (2R,3S)-Dimethylmalate | 19.2 | 220 |

| Oxaloacetate | 0.5 | 220 |

Data sourced from Narayanan et al., 2009. nih.gov

The equilibrium of the reaction catalyzed by the C. barkeri enzyme favors the formation of (2R,3S)-2,3-dimethylmalate. nih.gov

Reaction Mechanism and Stereochemical Course

The reaction catalyzed by 2,3-dimethylmalate lyase is a fascinating example of stereospecific enzymatic catalysis, involving the precise cleavage of a carbon-carbon bond and a specific inversion of stereochemistry.

Cleavage of Carbon-Carbon Bonds

2,3-Dimethylmalate lyase belongs to the oxo-acid-lyase family, which are enzymes that cleave carbon-carbon bonds. creative-enzymes.com Specifically, it is a member of the isocitrate lyase superfamily. acs.orgresearchgate.net The reaction involves the cleavage of the C2-C3 bond of (2R,3S)-2,3-dimethylmalate. acs.org Quantum mechanical/molecular mechanical (QM/MM) studies suggest that in the catalytic mechanism, Arg161 acts as the general base and Cys124 functions as the general acid. acs.org

Inversion of Configuration at Stereocenters

A key feature of the 2,3-dimethylmalate lyase reaction is the inversion of configuration at the C-3 position of the substrate, which becomes the C-2 of the resulting propionate (B1217596). nih.govebi.ac.uknih.gov This stereochemical course has been confirmed through isotopic labeling studies. nih.govnih.gov When (2R,3S)-[3-³H₁]-2,3-dimethylmalate is cleaved by the lyase, the tritium (B154650) label is lost, whereas the tritium is retained when unlabeled (2R,3S)-2,3-dimethylmalate is cleaved in tritiated water. nih.gov This demonstrates a clear inversion of stereochemistry at the C-3 center during the reaction.

Comparison with Other Oxo-Acid Lyases

While 2,3-dimethylmalate lyase shares the ability to cleave C-C bonds with other oxo-acid lyases like citrate (B86180) lyase and citramalate (B1227619) lyase, there are significant differences in their structure and mechanism. ebi.ac.ukebi.ac.uk

Citrate Lyase (EC 4.1.3.6): This enzyme cleaves citrate into acetate (B1210297) and oxaloacetate. Unlike 2,3-dimethylmalate lyase, citrate lyase is an acyl-S-enzyme, meaning it involves a covalently bound acyl-enzyme intermediate. ebi.ac.ukebi.ac.uk

Citramalate Lyase (EC 4.1.3.22): This enzyme catalyzes the cleavage of (S)-citramalate to acetate and pyruvate. nih.govwikipedia.org Similar to citrate lyase, it is also believed to function as an acyl-S-enzyme, distinguishing it from 2,3-dimethylmalate lyase. ebi.ac.ukebi.ac.uk

Furthermore, there are differences in the quaternary structure between 2,3-dimethylmalate lyase and the other two lyases. ebi.ac.ukebi.ac.uk These distinctions highlight the diverse evolutionary solutions that have arisen to catalyze similar, yet distinct, chemical transformations.

(2R,3S)-2,3-dimethylmalate lyase (DMML), systematically named (2R,3S)-2,3-dimethylmalate pyruvate-lyase (propanoate-forming), is an enzyme classified under EC 4.1.3.32. wikipedia.org It belongs to the family of lyases, specifically the oxo-acid-lyases that cleave carbon-carbon bonds. wikipedia.orgenzyme-database.org The enzyme catalyzes the reversible reaction:

(2R,3S)-2,3-dimethylmalate ⇌ propanoate + pyruvate wikipedia.org

This catalytic function is a crucial step in certain metabolic contexts. For instance, in the bacterium Eubacterium barkeri, DMML is part of the nicotinate fermentation pathway. expasy.orguniprot.org In the fungus Aspergillus niger, the role of DMML is less clear, as this organism does not seem to possess the complete bacterial nicotinate catabolism pathway and cannot utilize nicotinamide (B372718) as its sole carbon source, suggesting the enzyme functions in a yet-to-be-identified metabolic route. nih.govrcsb.org

DMML is a member of the phosphoenolpyruvate (B93156) mutase/isocitrate lyase (PEP mutase/ICL) superfamily. nih.govresearchgate.net This superfamily is characterized by enzymes that catalyze the cleavage of the C2-C3 bond in a variety of α-hydroxyacid substrates. researchgate.netresearchgate.net The enzyme from Aspergillus niger exhibits not only DMML activity but also a lesser degree of oxaloacetate acetyl hydrolase (OAH) activity. nih.govrcsb.org Conversely, the closely related enzyme OAH, which shares high sequence identity, can act as a lyase on (2R,3S)-dimethylmalate, although with much lower efficiency than its primary substrate, oxaloacetate. nih.govrcsb.org This dual activity highlights the functional diversity and evolutionary relationships within the lyase branch of the superfamily. nih.gov

The catalytic activity of DMML is dependent on a divalent metal ion cofactor, with Mg²⁺ being essential for its function. uniprot.orgnih.gov

**Table 1: Kinetic Parameters of 2,3-Dimethylmalate Lyase from *Aspergillus niger***

| Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |

|---|---|---|---|

| (2R,3S)-2,3-dimethylmalate | 19.2 | 220 | 8.7 x 10⁴ |

| Oxaloacetate | 0.5 | 220 | 2.3 x 10³ |

Structural Biology of 2,3-Dimethylmalate Lyase

The three-dimensional structure of 2,3-dimethylmalate lyase provides critical insights into its catalytic mechanism and substrate specificity. The crystal structure of DMML from Aspergillus niger has been determined, both in its free form and in complex with a substrate analog. nih.gov

Protein Architecture and Subunit Composition

2,3-dimethylmalate lyase from Eubacterium barkeri is described as a homotetramer, meaning it is composed of four identical polypeptide chains. uniprot.org The structurally related oxaloacetate acetylhydrolase (OAH) from the chestnut blight fungus Cryphonectria parasitica assembles as a dimer of dimers. nih.govrcsb.org

**Table 2: Structural Details of 2,3-Dimethylmalate Lyase from *Aspergillus niger***

| PDB ID | Crystal Form | Resolution (Å) | Organism |

|---|---|---|---|

| 3fa3 | Trigonal | - | Aspergillus niger |

| 3fa4 | Triclinic | - | Aspergillus niger |

Data sourced from the Protein Data Bank. enzymes.me.uk

Active Site Analysis and Substrate Binding

The active site of 2,3-dimethylmalate lyase is located within the (α/β)₈ barrel structure and contains key residues essential for catalysis and substrate recognition. The binding of the substrate is mediated by a required Mg²⁺ ion. uniprot.orgnih.gov

Structural studies of the A. niger DMML, in complex with the substrate analog 3,3-difluoro-oxaloacetate, reveal important features of substrate binding. nih.gov The inhibitor binds in a gem-diol form, which is thought to mimic the intermediate or transition state of the natural substrate, oxaloacetate. nih.govrcsb.org

A crucial element of the active site is a "gating loop." nih.govrcsb.org In the absence of a ligand, this loop can be disordered. However, upon binding of a substrate or inhibitor like 3,3-difluoro-oxaloacetate, the loop adopts an ordered, closed conformation that sequesters the ligand from the solvent. nih.govrcsb.org This conformational change is a common feature in the PEP mutase and lyase branches of the superfamily and is believed to play a catalytic role. researchgate.netnih.gov

Comparison with the active site of the related enzyme OAH suggests that subtle differences in the amino acid residues determine substrate preference. nih.govrcsb.org While most active site residues are conserved between DMML and OAH, specific variations are thought to be the determinants of whether the enzyme preferentially catalyzes the hydrolysis of oxaloacetate or the cleavage of (2R,3S)-2,3-dimethylmalate. nih.gov Quantum mechanics/molecular mechanics (QM/MM) studies support a catalytic mechanism involving deprotonation of the substrate's hydroxyl group, followed by C2-C3 bond cleavage. researchgate.netnih.govnih.gov

Chemical and Chemo Enzymatic Synthesis of 2r,3s 2,3 Dimethylmalic Acid

Stereoselective Synthetic Strategies for (2R,3S)-Configuration

The synthesis of enantiomerically pure compounds like (2R,3S)-2,3-dimethylmalic acid is a significant challenge in organic chemistry. Stereoselective strategies are paramount to control the formation of the desired (2R,3S) configuration out of the four possible stereoisomers. These methods can be broadly categorized into chiral pool synthesis and asymmetric catalysis.

Chiral Pool Approaches

Chiral pool synthesis is a highly effective strategy that utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. researchgate.net This approach leverages the inherent chirality of molecules such as amino acids, carbohydrates, and terpenes to build more complex chiral targets, thereby avoiding the need for a resolution step or an asymmetric catalyst. nih.gov

For the synthesis of this compound, several natural chiral precursors could be considered. For instance, (2R,3R)-Tartaric acid, a readily available dicarboxylic acid, possesses the correct configuration at the C2 position. A synthetic sequence would require the inversion of the stereocenter at C3. Similarly, amino acids like L-threonine or L-isoleucine, which possess the requisite stereochemistry, could serve as foundational building blocks.

A closely related and illustrative example is the use of (2R,3S)-isocitric acid (ICA), which can be produced in high yields through fermentation. acs.orgresearchgate.net ICA serves as a valuable chiral building block for synthesizing various derivatives, demonstrating the potential of using microbially produced chiral acids as starting points for further chemical modification. acs.orgincover-project.eu The synthesis of complex natural products frequently starts from such chiral pool molecules; for example, D-ribose was the starting point for a 16-step synthesis of a key segment of erythronolide A. researchgate.net This underscores the feasibility of multi-step transformations from a chiral precursor to achieve the desired target structure.

Table 1: Potential Chiral Pool Precursors for this compound Synthesis

| Precursor | Natural Abundance/Source | Relevant Chiral Features |

|---|---|---|

| (2R,3R)-Tartaric Acid | Grapes, tamarinds | Correct (R) configuration at C2 |

| L-Threonine | Common amino acid | (2S,3R) configuration provides a template |

| L-Isoleucine | Common amino acid | (2S,3S) configuration offers a different chiral scaffold |

Asymmetric Catalysis in Dimethylmalic Acid Synthesis

Asymmetric catalysis offers a powerful alternative to chiral pool synthesis, creating chiral centers from prochiral substrates through the use of a small amount of a chiral catalyst. wiley.com This can involve transition-metal catalysts or small organic molecules (organocatalysts). acs.orgmdpi.com

The synthesis of substituted carboxylic acids like 2,3-dimethylmalic acid presents challenges due to the low reactivity of the carboxyl group. acs.orgmdpi.com However, significant advancements have enabled various asymmetric transformations. For the synthesis of a 2,3-disubstituted diacid, an asymmetric aldol (B89426) reaction or a Michael addition followed by oxidation could be envisioned. For example, the asymmetric 1,6-conjugate addition of an α-substituted amide to a para-quinone methide, catalyzed by a copper complex, yields products with two successive tertiary stereocenters with high diastereoselectivity and enantioselectivity. mdpi.com

A highly relevant synthetic achievement is the electrochemical hydrodimerization of pyruvic acid to produce 2,3-dimethyltartaric acid. researchgate.net By carefully controlling the electrode potential and the nature of the supporting electrolyte, the reaction can be guided towards the desired diastereomer. While this reported synthesis was not asymmetric, it establishes a key carbon-carbon bond formation. The incorporation of a chiral auxiliary or a chiral electrode surface could adapt this method for the enantioselective synthesis of a specific stereoisomer of 2,3-dimethyltartaric acid, which could then be chemically modified to this compound.

Furthermore, asymmetric hydrogenation using catalysts like BINAP-Ru complexes is a well-established method for producing chiral alcohols from ketones or alkenes with excellent enantiomeric excess (>98% ee). wiley.com A suitable unsaturated precursor to 2,3-dimethylmalic acid could be stereoselectively hydrogenated using such a system.

Enzymatic Preparation Methods for Optically Pure Isomers

Biocatalysis, the use of enzymes or whole cells to catalyze chemical reactions, offers unparalleled selectivity under mild, environmentally friendly conditions. illinois.edu Enzymes can distinguish between enantiomers or prochiral faces of a substrate with remarkable precision, making them ideal for the synthesis of optically pure isomers. nih.gov

For this compound, the enzyme 2,3-dimethylmalate lyase is of particular interest. It catalyzes the reversible cleavage of (2R,3S)-2,3-dimethylmalate into propanoate and pyruvate (B1213749). wikipedia.org This enzyme, found in the nicotinic acid metabolism pathway of organisms like Eubacterium barkeri, could potentially be used in the reverse direction to synthesize the target molecule from readily available precursors. wikipedia.org Other enzymatic approaches could include the stereoselective reduction of a keto-diacid precursor by a dehydrogenase or the kinetic resolution of a racemic mixture of 2,3-dimethylmalic acid esters using a lipase. beilstein-journals.org

Large-Scale Enzymatic Production

Transitioning an enzymatic synthesis from the laboratory to an industrial scale requires robust and efficient processes, often involving whole-cell fermentation. d-nb.infomdpi.com The production of 2,3-butanediol (B46004) (2,3-BD), a bulk chemical, serves as an excellent model for the potential large-scale fermentation of this compound. Strains of Klebsiella pneumoniae, Paenibacillus polymyxa, and engineered Corynebacterium glutamicum have been optimized for high-titer production of 2,3-BD. d-nb.infonih.gov

A typical strategy involves a two-stage fermentation process: an aerobic growth phase to generate biomass, followed by an oxygen-limited production phase to channel the carbon flux from a substrate like glucose towards the desired product. d-nb.info Key aspects for large-scale production include:

Strain Development: Genetically engineering the host microorganism to express the necessary biosynthetic enzymes (like 2,3-dimethylmalate lyase) and to knock out competing metabolic pathways that consume the precursor or product.

Fermentation Strategy: Optimizing conditions such as pH, temperature, aeration, and feeding strategy (batch vs. fed-batch) to maximize titer, yield, and productivity. mdpi.com Fed-batch simultaneous saccharification and fermentation (SSF) has proven effective for producing high concentrations of 2,3-BD from raw feedstocks. mdpi.com

Downstream Processing: Developing efficient and cost-effective methods for isolating the target acid from the fermentation broth, such as adsorption on activated carbon followed by elution, as has been successfully developed for the related (2R,3S)-isocitric acid. acs.orgincover-project.eu

Table 2: Comparison of Microbial Production Systems for Related Chemicals

| Product | Microorganism | Titer Achieved | Yield | Key Process Feature | Reference |

|---|---|---|---|---|---|

| (2R,3S)-Isocitric Acid | Yarrowia lipolytica | 90.5 g/L | 0.77 g/g | Fed-batch fermentation with sunflower oil | researchgate.net |

| 2,3-Butanediol | Klebsiella pneumoniae | 91.63 g/L | ~0.46 g/g | Fed-batch Simultaneous Saccharification and Fermentation (SSF) | mdpi.com |

Optimization of Biocatalytic Reactions

The efficiency of any biocatalytic process, whether using isolated enzymes or whole cells, hinges on careful optimization of multiple parameters. nih.govmdpi-res.com Enzyme engineering, through directed evolution or rational design, can tailor a biocatalyst for improved activity, stability, and substrate specificity under industrial conditions. nih.gov

Key parameters for reaction optimization include:

Reaction Medium: While many enzymatic reactions occur in aqueous buffers, the use of organic solvents or biphasic systems can be advantageous, particularly for substrates with low water solubility. The hydrophobicity of a solvent, often quantified by its log P value, is a critical factor for maintaining enzyme activity. researchgate.net

Temperature and pH: Every enzyme has an optimal temperature and pH range for activity and stability. These must be determined and maintained for maximum efficiency.

Substrate and Enzyme Concentration: The concentrations of both the substrate and the biocatalyst need to be optimized to achieve a high reaction rate without causing substrate or product inhibition.

Cofactor Regeneration: Many enzymes, especially dehydrogenases, require expensive cofactors like NADH or NADPH. For a process to be economically viable, an efficient system for regenerating the cofactor in situ is essential.

Statistical Optimization: Methodologies like the Box-Behnken design are powerful statistical tools for efficiently studying the relationships between multiple variables (e.g., temperature, pH, enzyme loading) and optimizing them simultaneously to achieve the best process performance. mdpi-res.com

Synthesis of Chiral Derivatives and Analogs for Research Purposes

The synthesis of derivatives and analogs of this compound is crucial for exploring its biological functions and potential applications. By systematically modifying the carboxylic acid and hydroxyl groups, researchers can probe structure-activity relationships.

Standard organic chemistry transformations can be applied to the parent acid to generate a library of analogs. For example, the synthesis of cimicifugic acid L, a derivative of piscidic acid, involved esterification and etherification reactions on the core malic acid structure. unl.pt Similarly, the synthesis of stereopure aminocyclopentanecarboxylic acid involved the formation of diastereomeric salts with chiral resolving agents like dibenzoyl-d-tartaric acid for purification, followed by hydrolysis and protection of the functional groups. nih.gov

Common derivatization strategies would include:

Esterification: Converting one or both carboxylic acid groups into methyl, ethyl, or benzyl (B1604629) esters to increase lipophilicity or to act as protecting groups for further reactions. unl.pt

Amidation: Reacting the carboxylic acid groups with various amines to form amides, which can alter biological activity and physical properties.

Hydroxyl Group Modification: Protecting the hydroxyl group as an ether (e.g., benzyl ether) or an ester to allow for selective reactions at other parts of the molecule. beilstein-journals.orgunl.pt

Lactone Formation: Intramolecular cyclization between the hydroxyl group and one of the carboxyl groups can form a lactone, as seen in the derivatives of (2R,3S)-isocitric acid. acs.orgresearchgate.net

These analogs are invaluable tools for use as chemical probes, standards in metabolic analysis, or as chiral building blocks for the synthesis of more complex molecules.

Utility as a Chiral Building Block in Organic Synthesis

Chiral molecules containing multiple stereocenters and functional groups, such as this compound, are valuable as building blocks in asymmetric synthesis. biosolve-chemicals.eu The defined stereochemistry at its two chiral centers (C2 and C3) and the presence of two carboxylic acid groups and a hydroxyl group make it a versatile synthon for creating complex, enantiopure molecules. vulcanchem.com

While specific examples detailing the use of this compound as a synthetic building block are not extensively documented, the utility of structurally related compounds is well-established. For example, tartaric acid, a dihydroxyl derivative of succinic acid, is a widely used raw material in organic synthesis. atamanchemicals.comwikipedia.org Its diester, dimethyl (2S,3S)-2,3-dihydroxybutanedioate, is employed as a chiral building block for various synthetic targets. cymitquimica.com Similarly, the lactone of (2R,3S)-isocitric acid is considered a promising chiral building block for the chemical and pharmaceutical industries. researchgate.net Optically pure 2,3-butanediol is another related C4 compound that serves as an excellent building block for synthesizing chiral compounds with vicinal stereocenters. nih.gov The structural features of this compound suggest its potential for analogous applications in the synthesis of enantiopure pharmaceuticals and other fine chemicals. vulcanchem.com

| Compound | Structural Relation to this compound | Application in Synthesis | Reference |

|---|---|---|---|

| Tartaric Acid (e.g., (2R,3R)- and (2S,3S)-isomers) | Dihydroxydicarboxylic acid (parent structure) | Raw material in organic chemical synthesis; resolution of racemic compounds. | atamanchemicals.com, wikipedia.org |

| Dimethyl (2S,3S)-2,3-dihydroxybutanedioate | Dimethyl ester of tartaric acid | Chiral building block in organic synthesis, intermediate for pharmaceuticals. | cymitquimica.com |

| (2R,3S)-Isocitric Acid Lactone | Tricarboxylic acid with similar stereochemistry | Promising building block for the chemical and pharmaceutical industries. | researchgate.net |

| Optically Pure 2,3-Butanediol | Related C4 chiral diol | Building block in asymmetric synthesis of compounds with vicinal stereocenters. | nih.gov |

Preparation of Labeled Analogs for Mechanistic Studies

Isotopically labeled compounds are indispensable tools for elucidating the mechanisms of enzymatic reactions. d-nb.infonih.gov The preparation of labeled analogs of this compound has been crucial in understanding the stereochemical course of the 2,3-dimethylmalate lyase reaction.

Specifically, (2R,3S)-[3-³H₁]-2,3-dimethylmalate was synthesized to probe the lyase mechanism. ebi.ac.uk The enzyme catalyzes the cleavage of the C2-C3 bond to form pyruvate and propionate (B1217596). By using the tritiated substrate, researchers were able to follow the fate of the hydrogen atom at the C3 position. The results of these mechanistic studies demonstrated that the cleavage reaction proceeds with an inversion of the configuration at the C-3 of the substrate, which becomes the C-2 of the resulting propionate. ebi.ac.uk This type of experiment, using specifically labeled substrates, provides definitive evidence for the stereochemical pathway of an enzyme-catalyzed transformation. ebi.ac.ukd-nb.info Similar strategies using deuterium-labeled amino acids have been employed to investigate the directionality of other enzyme systems, such as lanthipeptide synthetases. acs.org

| Labeled Analog | Enzyme Studied | Purpose of Study | Key Finding | Reference |

|---|---|---|---|---|

| (2R,3S)-[3-³H₁]-2,3-dimethylmalate | 2,3-dimethylmalate lyase | To determine the stereochemical course of the cleavage reaction. | The reaction proceeds with inversion of configuration at the C-3 position of the substrate. | ebi.ac.uk |

Advanced Analytical Methodologies for 2r,3s 2,3 Dimethylmalic Acid Research

Chromatographic Separation and Detection

Chromatography is the cornerstone for the separation and detection of (2R,3S)-2,3-dimethylmalic acid from complex mixtures. The choice of chromatographic technique is dictated by the analytical objective, whether it is assessing enantiomeric purity or quantifying the analyte in a biological matrix.

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Purity Assessment

Due to the presence of two chiral centers in its structure, this compound has multiple stereoisomers. Distinguishing between these isomers is crucial as they can exhibit different biological activities. Chiral chromatography is the definitive method for assessing the enantiomeric and diastereomeric purity of the compound.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for the separation of stereoisomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are commonly used. The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector of the stationary phase, leading to different retention times for each stereoisomer. wiley.com The absolute stereochemistry of compounds can be ascertained by comparing retention times with certified reference standards or by analyzing the degradation products of a molecule with known stereochemistry. si.edu

Chiral Gas Chromatography (GC): For volatile or derivatized analytes, chiral GC offers high-resolution separation. wiley.com Cyclodextrin-based capillary columns are frequently employed as the chiral stationary phase. libretexts.orgmit.edu Prior to analysis, non-volatile compounds like this compound must be derivatized to increase their volatility, for example, through esterification. The separation of the resulting diastereomeric derivatives can then be achieved on either chiral or even achiral columns. researchgate.net The enantiomeric excess (ee) can be calculated from the peak areas of the separated enantiomers in the chromatogram. libretexts.org

Hydrophilic Interaction Liquid Chromatography (HILIC) Applications

This compound is a polar, water-soluble compound, making HILIC an ideal chromatographic mode for its retention and separation. vulcanchem.com HILIC is particularly valuable in metabolomics for the simultaneous analysis of a wide range of polar and ionic metabolites. nih.gov

In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a less polar organic solvent (typically acetonitrile) and a small amount of an aqueous solvent. preprints.orgmdpi.com This technique has been successfully applied in metabolomic profiling studies where (2R,3S)-2,3-dimethylmalate was identified as a key metabolite. preprints.orgmdpi.com The separation mechanism involves partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the polar stationary phase.

Table 1: Representative HILIC Conditions for Polar Metabolite Analysis

| Parameter | Description | Reference |

|---|---|---|

| Column | Waters ACQUITY UPLC HILIC, C18, 2.1 × 50 mm, 1.7 µm | mdpi.com |

| Mobile Phase A | Water/acetonitrile (95:5 v/v) with 10 mM ammonium (B1175870) acetate (B1210297) and 0.05% ammonium hydroxide | preprints.orgmdpi.com |

| Mobile Phase B | Acetonitrile with 0.05% ammonium hydroxide | preprints.orgmdpi.com |

| Ionization Mode | Can be performed in both positive and negative ion modes | preprints.org |

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry (MS), particularly when coupled with chromatographic techniques, provides exceptional sensitivity and selectivity for the analysis of this compound.

GC/MS and LC-MS/MS for Metabolite Identification and Profiling

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are indispensable tools in metabolomics for the comprehensive identification of compounds in biological samples. nih.gov

This compound has a molecular formula of C₆H₁₀O₅ and a molecular weight of 160.12 g/mol . vulcanchem.comnih.gov In LC-MS analysis, it is often detected in negative ion mode as the deprotonated molecule [M-H]⁻, for which a precise m/z of 160.038 has been reported. vulcanchem.com

LC-MS/MS is particularly powerful for distinguishing between isomers. For instance, a method for the simultaneous determination of stereoisomers of the structurally similar methylcitric acid (MCA) has been developed. plos.org This method was able to separate the (2R, 3S) and (2S, 3R) stereoisomers from the (2R, 3R) and (2S, 3S) stereoisomers, demonstrating the capability of LC-MS/MS to resolve closely related structures. plos.org Such an approach would be directly applicable to the analysis of dimethylmalic acid stereoisomers.

GC-MS is also widely used for metabolite profiling. nih.gov After appropriate derivatization to increase volatility (e.g., silylation), the compound can be analyzed. The resulting mass spectrum, with its characteristic fragmentation pattern, serves as a fingerprint for identification when compared against spectral libraries. researchgate.net

Quantitative Analysis in Complex Biological Matrices

Accurate quantification of this compound in complex biological matrices such as plasma, urine, or cell extracts is essential for its validation as a biomarker. LC-MS/MS is the gold standard for this purpose due to its high sensitivity, specificity, and wide dynamic range.

A metabolomics study investigating the effects of vaping and cigarette smoking found significantly decreased concentrations of (2R,3S)-2,3-dimethylmalate in the serum of e-cigarette users compared to cigarette smokers, highlighting its potential as a biomarker for metabolic disturbances. preprints.orgmdpi.com

Quantitative methods typically involve:

Sample Preparation: This step aims to extract the analyte from the matrix and remove interferences. It may include protein precipitation, liquid-liquid extraction, or solid-phase extraction.

Use of Internal Standards: To correct for matrix effects and variations in sample processing and instrument response, a stable isotope-labeled internal standard (e.g., deuterated this compound) is ideally added to the sample at the beginning of the workflow. plos.org

Optimized LC-MS/MS Conditions: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. This provides a high degree of selectivity and sensitivity. plos.org

Table 2: Key Mass Spectrometry Data for this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₁₀O₅ | vulcanchem.comnih.gov |

| Molecular Weight | 160.12 g/mol | vulcanchem.comnih.gov |

| Deprotonated Ion [M-H]⁻ | m/z 160.038 | vulcanchem.com |

Spectroscopic Techniques for Structural Elucidation

While chromatography and mass spectrometry are excellent for separation and detection, spectroscopic techniques are vital for the definitive elucidation of the compound's molecular structure. uoa.gr

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for determining the structure of organic compounds.

¹H NMR would provide information on the number and connectivity of hydrogen atoms, showing signals for the two distinct methyl groups and the methine proton.

¹³C NMR would reveal the carbon skeleton, including the two carboxylic acid carbons, the two methyl carbons, and the two carbons of the malic acid backbone.

2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the complete bonding framework of the molecule.

The stereochemistry can be investigated using Nuclear Overhauser Effect (NOE) experiments or by using chiral shift reagents, which induce separate signals for enantiomers or diastereomers. libretexts.orgrsc.org The analysis of scalar coupling constants can also provide critical information about the relative stereochemistry. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and simple method used to identify the functional groups present in a molecule. chemrxiv.org For this compound, the IR spectrum would show characteristic broad absorption bands for the hydroxyl (-OH) groups of the carboxylic acid and alcohol moieties, as well as strong absorption bands for the carbonyl (C=O) groups of the carboxylic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique used to elucidate the structure of organic molecules. For compounds with multiple stereocenters like 2,3-dimethylmalic acid, which exists as two diastereomeric pairs (erythro and threo), NMR is instrumental in confirming the relative stereochemistry. Diastereomers are stereoisomers that are not mirror images of each other and, as such, have different physical properties, including their NMR spectra.

The differentiation between the threo and erythro diastereomers of 2,3-dimethylmalic acid by NMR is based on the principle that the different spatial arrangements of the substituents around the C2 and C3 chiral centers result in distinct chemical environments for the hydrogen (¹H) and carbon (¹³C) nuclei. This difference in the chemical environment leads to variations in chemical shifts (δ) and coupling constants (J).

Furthermore, the chemical shifts of the methyl groups and the protons attached to the chiral carbons would be expected to differ between the diastereomers. The presence of a chiral center can render adjacent methylene (B1212753) protons diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and couple to each other. nih.gov In the case of 2,3-dimethylmalic acid, the two methyl groups are on adjacent chiral centers, and their magnetic environments will be distinct in the two diastereomers.

To enhance the resolution of signals from diastereomers, chiral derivatizing agents can be employed. mit.edupitt.edu These reagents react with the analyte to form new diastereomeric compounds that may exhibit larger differences in their NMR spectra, facilitating quantification and assignment.

Table 1: Expected ¹H and ¹³C NMR Spectroscopic Features for Differentiating Diastereomers of 2,3-Dimethylmalic Acid

| Spectroscopic Parameter | Expected Difference Between threo and erythro Isomers | Rationale |

| ¹H NMR - Chemical Shifts (δ) | Distinct chemical shifts for the C2-H, C3-H, and methyl protons. | The different spatial arrangement of substituents leads to different local magnetic fields experienced by the nuclei in each diastereomer. |

| ¹H NMR - Coupling Constants (³JHH) | Different vicinal coupling constants between the C2-H and C3-H protons. | The preferred conformations of the diastereomers result in different average dihedral angles, which directly influences the coupling constant value according to the Karplus relationship. |

| ¹³C NMR - Chemical Shifts (δ) | Unique chemical shifts for all carbon atoms, particularly the chiral carbons (C2 and C3) and the methyl carbons. | The stereochemical differences create distinct electronic environments for the carbon nuclei, leading to observable differences in their resonance frequencies. |

It is important to note that without experimental data, the exact values for these parameters for this compound cannot be definitively stated. However, the application of these NMR principles would be the standard approach for its stereochemical confirmation.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline compound, providing unequivocal proof of its absolute configuration. The absolute configuration refers to the precise spatial arrangement of atoms in a chiral molecule. wikipedia.org

A pivotal study in the characterization of this compound involved its enzymatic preparation and subsequent structural elucidation by X-ray crystallography. cam.ac.uk In this research, the threo racemic pair of 2,3-dimethylmalic acid was crystallized, and a three-dimensional X-ray structure analysis was performed. The analysis yielded a refinement value (R value) of 0.049, indicating a high degree of accuracy in the determined structure. cam.ac.uk

Crucially, the study successfully determined the absolute configuration to be (2R,3S) by utilizing the anomalous dispersion effects of the constituent carbon and oxygen atoms. cam.ac.uknih.gov Anomalous dispersion is a phenomenon that occurs when the X-ray radiation is close to the absorption edge of an atom, causing a phase shift in the scattered X-rays. This effect breaks Friedel's law (which states that the intensities of reflections from the (hkl) and (-h-k-l) planes are equal) for non-centrosymmetric crystals, allowing for the differentiation between a molecule and its mirror image. incoatec.com The successful determination of the absolute configuration of a molecule containing only light atoms like carbon and oxygen was a significant achievement, as this technique is often more straightforward with heavier atoms. mit.edu

The crystallographic analysis also revealed that the asymmetric unit of the crystal contained three independent molecules of threo-dimethylmalic acid. cam.ac.uk This information is vital for a complete understanding of the crystal packing and intermolecular interactions.

Table 2: Crystallographic Data for threo-2,3-Dimethylmalic Acid

| Parameter | Finding | Significance |

| Method | Three-dimensional X-ray structure analysis | Provides a detailed and accurate 3D model of the molecule. |

| R value | 0.049 | Indicates a good agreement between the experimental diffraction data and the final structural model. |

| Asymmetric Unit | Contains three independent molecules | Describes the smallest unique part of the crystal structure from which the entire crystal is built. |

| Absolute Configuration | (2R,3S) | Unambiguously establishes the stereochemistry at both chiral centers. cam.ac.uk |

| Method for Absolute Configuration | Anomalous dispersion of carbon and oxygen atoms | Demonstrates the power of modern crystallographic techniques to determine the absolute structure of light-atom molecules. cam.ac.uknih.govincoatec.com |

This crystallographic data not only confirmed the threo relative stereochemistry but also definitively established the (2R,3S) absolute configuration of the biologically relevant isomer. cam.ac.uk

Biochemical Roles and Research Applications of 2r,3s 2,3 Dimethylmalic Acid

Probing Microbial Metabolic Networks

The intricate web of metabolic pathways within microorganisms can be elucidated by studying the roles of specific metabolites. (2R,3S)-2,3-dimethylmalic acid has emerged as a key molecule in understanding the metabolic networks of certain bacteria, particularly in the context of nicotinic acid metabolism and branched-chain amino acid biosynthesis.

Investigation of Nicotinic Acid Metabolism in Anaerobic Bacteria

This compound is a crucial intermediate in the anaerobic degradation of nicotinic acid (niacin) by certain bacteria, such as Clostridium barkeri. ebi.ac.uk In this metabolic pathway, the enzyme 2,3-dimethylmalate lyase (EC 4.1.3.32) catalyzes the cleavage of (2R,3S)-2,3-dimethylmalate into propionate (B1217596) and pyruvate (B1213749). wikipedia.org This reaction is a key step in the breakdown of the pyridine (B92270) ring of nicotinic acid, allowing the bacterium to utilize it as a carbon and energy source. researchgate.net

The study of this pathway has provided valuable insights into the unique metabolic capabilities of anaerobic microorganisms. researchgate.net Research has demonstrated that the 2,3-dimethylmalate lyase from C. barkeri is specific for the (2R,3S)-isomer of 2,3-dimethylmalic acid, highlighting the stereochemical precision of enzymatic reactions. ebi.ac.uk The elucidation of this pathway has expanded our understanding of how diverse organic compounds are recycled in anaerobic environments.

Table 1: Key Enzyme in Nicotinic Acid Metabolism

| Enzyme Name | EC Number | Substrate | Products | Organism |

| 2,3-Dimethylmalate Lyase | 4.1.3.32 | (2R,3S)-2,3-dimethylmalate | Propanoate, Pyruvate | Clostridium barkeri |

Studies on Branched-Chain Amino Acid Biosynthesis Intermediates

While not a direct intermediate in the primary biosynthesis pathway of the common branched-chain amino acids (BCAAs) like leucine (B10760876), isoleucine, and valine, the structural similarity of this compound to intermediates in these pathways makes it a subject of interest. For instance, the leucine biosynthesis pathway involves the intermediate (2S)-2-isopropylmalate, which undergoes isomerization to (2R,3S)-3-isopropylmalate. researchgate.netnih.gov

The study of structurally related molecules like this compound can provide insights into the substrate specificity and catalytic mechanisms of the enzymes involved in BCAA biosynthesis. researchgate.net Understanding how these enzymes interact with various substrates is crucial for developing inhibitors that could have applications as herbicides or antimicrobial agents, as these pathways are essential for plants and bacteria but not for humans. nih.gov Research in this area contributes to a broader understanding of metabolic regulation and the evolution of metabolic pathways.

Enzymatic Cascade Reactions and Biocatalysis

The chemical industry is increasingly turning to biocatalysis for the synthesis of chiral compounds due to the high selectivity and mild reaction conditions offered by enzymes. researchgate.net this compound and its related enzymatic pathways are valuable tools in the development of novel biocatalytic processes.

Utilization in Multi-Enzyme Systems

Multi-enzyme cascade reactions, where the product of one enzymatic reaction becomes the substrate for the next, offer an efficient and sustainable approach to chemical synthesis. researchgate.net These one-pot systems can overcome thermodynamic limitations, reduce waste, and simplify purification processes. researchgate.net The enzymes involved in the metabolism of this compound, such as 2,3-dimethylmalate lyase, can be integrated into such cascades.

For example, a cascade could be designed where a substrate is first converted to (2R,3S)-2,3-dimethylmalate by one or more enzymes. Subsequently, the addition of 2,3-dimethylmalate lyase would cleave it into propionate and pyruvate, which could then be further transformed by other enzymes in the same vessel. This approach is being explored for the production of various valuable chemicals from renewable feedstocks. researchgate.net

Development of Biocatalytic Routes for Chiral Compounds

The demand for enantiomerically pure compounds is high, particularly in the pharmaceutical and agrochemical industries. ustc.edu.cn Biocatalysis using isolated enzymes or whole-cell systems is a powerful method for producing chiral molecules. nih.gov The stereospecificity of enzymes like 2,3-dimethylmalate lyase makes them attractive for developing biocatalytic routes to chiral building blocks. nih.gov

Research has focused on engineering metabolic pathways in microorganisms to produce specific stereoisomers of valuable compounds. nih.gov While direct large-scale production of this compound itself is not a primary focus, the enzymes that act upon it are models for understanding and engineering other stereospecific enzymes for the synthesis of a wide range of chiral chemicals. uni-duesseldorf.de

Table 2: Applications in Biocatalysis

| Application Area | Description | Key Enzyme Family |

| Multi-Enzyme Cascades | Integration of multiple enzymatic steps in a single pot for efficient synthesis. researchgate.net | Lyases, Dehydrogenases |

| Chiral Synthesis | Production of enantiomerically pure compounds for pharmaceuticals and agrochemicals. ustc.edu.cn | Lyases, Isomerases |

Role in Understanding Stereospecificity of Biological Reactions

The precise three-dimensional structure of molecules is fundamental to their biological function. This compound serves as an excellent model compound for studying the stereospecificity of enzymatic reactions.

The interaction between an enzyme and its substrate is highly dependent on their complementary shapes. The enzyme 2,3-dimethylmalate lyase, for instance, exclusively acts on the (2R,3S) stereoisomer of 2,3-dimethylmalic acid, demonstrating a strict stereochemical requirement. ebi.ac.uk Studies on the mechanism of this enzyme have revealed that the cleavage of the C2-C3 bond proceeds with a specific inversion of configuration at the C3 position. nih.gov

This level of stereochemical control is a hallmark of biological reactions and is a key area of research in enzymology and molecular biology. By studying how enzymes like 2,3-dimethylmalate lyase achieve such high fidelity, scientists can gain fundamental knowledge about enzyme structure-function relationships. This understanding is critical for the rational design of new enzymes with tailored specificities for applications in biocatalysis and synthetic biology.

Insights into Enzyme Selectivity and Mechanism

The study of this compound has been instrumental in understanding the high degree of selectivity exhibited by certain enzymes. The primary enzyme associated with this substrate is 2,3-dimethylmalate lyase , which is involved in the metabolism of nicotinic acid in some bacteria, such as Clostridium barkeri. wikipedia.orgebi.ac.uk Research has definitively established that this enzyme acts exclusively on the (2R,3S) stereoisomer of 2,3-dimethylmalic acid. nih.govebi.ac.uk

Early investigations successfully isolated the different racemic pairs of 2,3-dimethylmalic acid and demonstrated that 2,3-dimethylmalate lyase would not act on the erythro pair (with a melting point of 143°C). ebi.ac.ukebi.ac.uk The enzyme was only active on one of the two enantiomers from the threo racemic pair (melting point 104-106°C). ebi.ac.ukebi.ac.uk This absolute stereospecificity highlights the enzyme's precisely configured active site, which can distinguish between subtle differences in the spatial arrangement of the substrate's methyl and hydroxyl groups.

Furthermore, detailed mechanistic studies using isotopically labeled (2R,3S)-[3-³H₁]-2,3-dimethylmalate revealed critical details about the catalytic reaction. nih.gov The enzyme catalyzes a reversible cleavage of its substrate into propanoate and pyruvate. wikipedia.org The research demonstrated that this cleavage reaction proceeds with an inversion of the stereochemical configuration at the C-3 position of the (2R,3S)-2,3-dimethylmalate substrate. ebi.ac.uknih.gov This finding is a crucial piece of the mechanistic puzzle, indicating a specific orientation of the substrate in the active site and a defined trajectory for the bond-breaking and bond-forming steps of the reaction. Unlike related enzymes such as citrate (B86180) lyase, 2,3-dimethylmalate lyase does not appear to be an acyl-S-enzyme. ebi.ac.uk

The specificity of 2,3-dimethylmalate lyase for the (2R,3S) isomer is contrasted by the activity of other enzymes. For instance, oxalacetate (B90230) acetylhydrolase (OAH) , a virulence factor in the chestnut blight fungus, can also process (2R,3S)-2,3-dimethylmalate, but with an efficacy approximately 1000-fold lower than its primary substrate, oxalacetate. nih.govnih.gov This promiscuous activity provides a valuable reference point for understanding how enzyme active sites evolve to achieve high substrate specificity.

| Enzyme | Native Substrate | Action on this compound | Key Mechanistic Insight |

| 2,3-Dimethylmalate Lyase | This compound | Primary substrate, high specificity. nih.govebi.ac.uk | Cleavage to propanoate and pyruvate occurs with inversion of configuration at C-3. nih.gov |

| Oxalacetate Acetylhydrolase (OAH) | Oxalacetate | Acts as a lyase with ~1000-fold lower efficacy. nih.govnih.gov | Demonstrates substrate promiscuity within the same enzyme superfamily. |

Modeling of Enzyme-Substrate Interactions

The defined structure of this compound is a cornerstone for the accurate modeling of enzyme-substrate interactions. The absolute configuration of the biologically active isomer was unequivocally confirmed as (2R,3S) through three-dimensional X-ray structure analysis. nih.govebi.ac.uk This structural data provides the precise coordinates and spatial arrangement of the atoms, which is essential for computational docking studies and building models of the enzyme's active site.

By modeling the docking of this compound into the active site of 2,3-dimethylmalate lyase, researchers can hypothesize which amino acid residues are critical for binding and catalysis. These models can then be tested through site-directed mutagenesis experiments.

The comparison between the highly specific 2,3-dimethylmalate lyase and the more promiscuous oxalacetate acetylhydrolase (OAH) is particularly powerful for modeling studies. nih.govnih.gov Both enzymes belong to the phosphoenolpyruvate (B93156) mutase/isocitrate lyase superfamily and share structural similarities, including an (α/β)₈ barrel fold. nih.govnih.gov However, their differing substrate preferences allow for comparative structural analysis to identify the key determinants of specificity. nih.govnih.gov By modeling how this compound fits into the active sites of both enzymes, scientists can pinpoint specific residues or conformational differences, such as the "gating loop" in OAH, that are responsible for accommodating or excluding certain substrates. nih.gov This knowledge is fundamental to protein engineering, where the goal might be to alter an enzyme's substrate specificity for biotechnological applications.

| Research Finding | Method/Approach | Significance for Modeling |

| Absolute configuration determined as (2R,3S). nih.gov | X-ray crystallography. nih.govebi.ac.uk | Provides an exact 3D structure of the substrate, enabling accurate computational docking into enzyme active sites. |

| Stereochemical course of the lyase reaction established. nih.gov | Isotopic labeling studies. nih.gov | Constrains the possible orientations of the substrate within the active site model to account for the observed inversion of configuration. |

| OAH shows low-level lyase activity on (2R,3S)-2,3-dimethylmalate. nih.gov | Comparative enzyme kinetics. nih.gov | Allows for comparative modeling between OAH and 2,3-dimethylmalate lyase to identify structural features that determine substrate specificity. |

Future Directions in 2r,3s 2,3 Dimethylmalic Acid Research

Exploration of Novel Enzymatic Transformations

The known enzymatic transformation of (2R,3S)-2,3-dimethylmalic acid is primarily its cleavage into propanoate and pyruvate (B1213749), a reaction catalyzed by 2,3-dimethylmalate lyase (EC 4.1.3.32). wikipedia.org This enzyme is a member of the oxo-acid-lyases family and plays a role in the metabolism of C5-branched dibasic acids. wikipedia.org The reaction proceeds with an inversion of configuration at the C-3 position of the substrate. ebi.ac.uk

Future research could focus on discovering or engineering enzymes that catalyze novel transformations of this compound. This could include:

Oxidoreductases: Investigating enzymes that can stereoselectively oxidize or reduce the hydroxyl or methyl groups, leading to the synthesis of novel chiral building blocks.

Transferases: Exploring enzymes that can transfer functional groups to or from the this compound molecule, expanding its chemical diversity.

Hydrolases: While the lyase activity is known, exploring hydrolases that could selectively act on potential ester or amide derivatives of the acid could be valuable for synthetic applications. qmul.ac.uknih.gov

The discovery of new enzymatic activities would not only broaden the synthetic utility of this compound but also potentially uncover new metabolic pathways where it might play a role.

Advanced Strain Engineering for Enhanced Biosynthesis

Currently, this compound is recognized as an intermediate in the degradation of nicotinic acid by certain bacteria, such as Eubacterium barkeri (formerly Clostridium barkeri). ebi.ac.ukwikipedia.org However, its production through microbial fermentation is not yet a well-established industrial process. Advanced strain engineering presents a significant opportunity to develop microbial cell factories for the efficient biosynthesis of this compound.

Future strategies could involve:

Pathway Optimization: Utilizing metabolic engineering techniques to enhance the flux towards this compound. frontiersin.orgfrontiersin.org This could involve overexpressing key enzymes in the biosynthetic pathway, such as the 2,3-dimethylmalate lyase in reverse, or knocking out competing pathways that divert precursors. frontiersin.orgnih.gov

Host Selection and Modification: Exploring various microbial hosts, including those generally recognized as safe (GRAS) like Corynebacterium glutamicum or yeast species such as Pichia pastoris, for their potential to produce the acid. nih.govscispace.com Genetic modifications to improve substrate uptake, cofactor availability (e.g., NADH/NAD+ balance), and product tolerance will be crucial. nih.govnih.gov

Utilizing Novel Feedstocks: Engineering strains capable of utilizing inexpensive and renewable feedstocks, such as lignocellulosic biomass, to make the biosynthesis process more economically viable and sustainable. frontiersin.orgnrel.gov

The table below outlines potential genetic targets for enhancing the biosynthesis of related dicarboxylic acids, which could be adapted for this compound production.

| Metabolic Strategy | Target Gene/Enzyme | Organism Example | Objective |

| Enhance Precursor Supply | Pyruvate Carboxylase | Aspergillus oryzae | Increase oxaloacetate pool for TCA cycle intermediates. frontiersin.org |

| Block Competing Pathways | Lactate Dehydrogenase (ldhA) | Escherichia coli | Reduce lactic acid byproduct formation. nih.govhelsinki.fi |

| Improve Product Transport | Dicarboxylate Transporter | Aspergillus niger | Facilitate export of the desired acid from the cell. frontiersin.org |

| Cofactor Regeneration | Transhydrogenase (udhA) | Escherichia coli | Optimize NADH/NAD+ balance for reductive steps. nih.gov |

Integration into Systems Biology and Metabolomics Studies

The role of this compound in broader biological systems is still largely undefined. Systems biology and metabolomics offer powerful tools to elucidate its function and interactions within a cell or organism. nih.govtum.de

Future research should aim to:

Global Metabolite Profiling: Utilize untargeted metabolomics to identify the presence and quantify the levels of this compound in various biological samples (e.g., different organisms, tissues, or under varying conditions). frontiersin.org This can help in correlating its presence with specific physiological or pathological states.

Flux Balance Analysis: Incorporate the known enzymatic reaction involving this compound into genome-scale metabolic models. This can help predict its metabolic fate and its influence on other metabolic pathways under different genetic or environmental perturbations.

Isotope Labeling Studies: Employ stable isotope-labeled precursors to trace the metabolic origin and fate of this compound within a cell. This can definitively map its connections to central carbon metabolism and other pathways.

Discovery of Uncharted Biological Functions

While its role as a biomarker for the consumption of certain foods like peppers is noted, the intrinsic biological functions of this compound remain largely uncharted. vulcanchem.com Its structural similarity to malic acid, a key player in the citric acid cycle, suggests potential interactions with mitochondrial enzymes. vulcanchem.com

Future investigations should focus on:

Enzyme Inhibition/Activation Assays: Screening this compound against a panel of enzymes, particularly those involved in central carbon metabolism, to identify potential regulatory roles.

Cell-Based Assays: Investigating the effect of this compound on various cellular processes, such as cell proliferation, apoptosis, and signaling pathways.

In Vivo Studies: Using model organisms to study the physiological effects of administering this compound, which could reveal its involvement in systemic processes. For instance, related C4 compounds like 2,3-butanediol (B46004) have been shown to induce systemic resistance in plants. mdpi.com

Development of New Synthetic Methodologies for Enantiopure Access

The development of efficient and scalable methods to access enantiomerically pure this compound is crucial for advancing its research and potential applications. numberanalytics.com While enzymatic resolution and chemical synthesis are known approaches, there is room for significant improvement. vulcanchem.com

Future synthetic strategies could include:

Asymmetric Catalysis: Developing novel chiral catalysts that can facilitate the stereoselective synthesis of this compound from achiral precursors. du.ac.inkashanu.ac.ir This approach offers the potential for high efficiency and enantioselectivity. numberanalytics.com

Chiral Pool Synthesis: Utilizing readily available enantiopure starting materials from nature, such as amino acids or hydroxy acids, as "chirons" to construct the target molecule with the desired stereochemistry. bccollegeasansol.ac.in

Chemoenzymatic Synthesis: Combining chemical and enzymatic steps in a single cascade to leverage the high selectivity of enzymes and the versatility of chemical transformations. beilstein-journals.orgacs.orgscispace.com This can lead to more efficient and sustainable synthetic routes.

The table below summarizes different approaches for asymmetric synthesis that could be applied to produce enantiopure this compound.

| Synthetic Approach | Description | Potential Advantage |

| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction, and is later removed. du.ac.inbccollegeasansol.ac.in | Well-established and reliable for achieving high diastereoselectivity. |

| Substrate Control | A new stereocenter is created under the influence of an existing chiral center within the starting material. bccollegeasansol.ac.in | Can be highly effective if a suitable chiral starting material is available. |

| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. kashanu.ac.ir | Highly atom-economical and suitable for large-scale synthesis. |

| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for the separation of the two. tandfonline.com | Can provide very high enantiomeric purity. vulcanchem.com |

Further exploration in these areas will undoubtedly unlock the full potential of this compound, paving the way for new discoveries and applications in biotechnology and beyond.

Q & A

Q. What are the common synthetic routes for (2R,3S)-2,3-dimethylmalic acid, and how can reaction conditions be optimized for enantiomeric purity?

- Methodological Answer : Synthesis typically involves stereoselective esterification or hydroxylation of malic acid derivatives. For example:

-

Chiral catalysts : Use chiral auxiliaries (e.g., Evans oxazolidinones) to direct stereochemistry during alkylation.

-

Protecting groups : Temporarily block hydroxyl groups (e.g., using tert-butyldimethylsilyl ethers) to prevent side reactions.

-

Optimization : Adjust reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., DMF or THF) to minimize racemization. Monitor enantiomeric excess (ee) via chiral HPLC .

- Data Table : Common Reaction Conditions

| Step | Reagents/Conditions | Purpose | Reference |

|---|---|---|---|

| Hydroxylation | Mn(OAc)₂, 3-chlorobenzoic acid | Stereoselective hydroxylation | |

| Esterification | NaOH, DMF | Carboxyl group activation |

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

- Methodological Answer :

- X-ray crystallography : Resolve absolute configuration by analyzing crystal lattice parameters (e.g., Cahn-Ingold-Prelog priorities) .

- NMR spectroscopy : Use coupling constants (e.g., ) between adjacent protons to infer dihedral angles. For example, vicinal diols (2R,3S) show distinct splitting patterns .

- Chiral derivatization : React with a chiral agent (e.g., Mosher’s acid chloride) and analyze derivatives via NMR .

Advanced Research Questions

Q. What advanced chromatographic techniques resolve enantiomeric impurities in this compound?

- Methodological Answer :

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with a mobile phase of hexane:isopropanol (90:10). Adjust pH to 3.0 (with 0.1% TFA) to enhance resolution.

- LC-MS/MS : Detect trace impurities (<0.1%) by coupling with high-resolution mass spectrometry (HRMS) in negative ion mode. Calibrate using certified reference standards (e.g., pharmacopeial impurities in ).

- Data contradiction : If epimers co-elute (e.g., due to column aging), validate using orthogonal methods like capillary electrophoresis (CE) .

Q. How can researchers address discrepancies in optical rotation data for this compound?

- Methodological Answer :

-

Cross-validation : Compare optical rotation with vibrational circular dichroism (VCD) or electronic circular dichroism (ECD) spectra to confirm absolute configuration.

-

Meso compound analysis : Verify if the compound is meso (internally compensated chirality) by assessing superimposability with its mirror image (e.g., via computational modeling) .

-

Purity checks : Use LC-MS to rule out contaminants (e.g., residual solvents or diastereomers). Reference aptamer-based biosensors for trace impurity detection .

- Data Table : Analytical Techniques for Stereochemical Validation

| Technique | Key Parameter | Application | Reference |

|---|---|---|---|

| X-ray Crystallography | Space group symmetry (e.g., P2₁) | Absolute configuration | |

| Chiral HPLC | Retention time difference (Δt) | Enantiomeric separation |